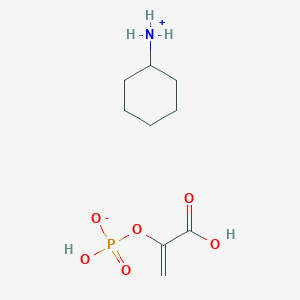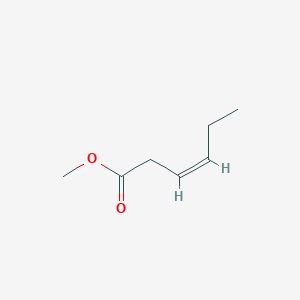
Diiodo(1,5-cyclooctadiène)platine(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C8H12I2Pt and a molecular weight of 557.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically a yellow powder and is insoluble in water
Applications De Recherche Scientifique
Chimie organométallique
Diiodo(1,5-cyclooctadiène)platine(II) est un composé organométallique . Les composés organométalliques sont largement utilisés dans la recherche et la chimie industrielle en raison de leur réactivité et de leurs propriétés uniques .
Catalyseur dans les réactions chimiques
Ce composé peut agir comme catalyseur dans diverses réactions chimiques . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique en réduisant la barrière énergétique de la réaction .
Matériau précurseur
Diiodo(1,5-cyclooctadiène)platine(II) peut être utilisé comme matériau précurseur dans la synthèse d'autres composés . Les matériaux précurseurs sont des substances qui subissent des modifications chimiques pour produire une autre substance .
Dépôt de couches minces
Ce composé a des applications dans le dépôt de couches minces . Le dépôt de couches minces est un processus utilisé dans la fabrication des semi-conducteurs pour déposer une fine couche de matériau sur un substrat .
Fabrication de DEL
Diiodo(1,5-cyclooctadiène)platine(II) est également utilisé dans la fabrication de diodes électroluminescentes (DEL) . Les DEL sont largement utilisées dans diverses applications telles que l'éclairage, les affichages et les indicateurs
Mécanisme D'action
Target of Action
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
Organometallic compounds can interact with biological targets through various mechanisms, such as coordination to metal centers, oxidative addition, and ligand exchange . The exact interaction of Diiodo(1,5-cyclooctadiene)platinum(II) with its targets would depend on the specific biochemical context.
Biochemical Pathways
Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The effects would likely depend on the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diiodo(1,5-cyclooctadiene)platinum(II). For instance, the compound’s insolubility in water could affect its behavior in aqueous biological environments. Additionally, factors such as pH, temperature, and the presence of other biomolecules could also impact its action.
Propriétés
Numéro CAS |
12266-72-7 |
|---|---|
Formule moléculaire |
C8H12I2Pt |
Poids moléculaire |
557.07 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;diiodoplatinum |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
SGSFNZOKVYTGRR-UHFFFAOYSA-L |
SMILES |
C1CC=CCCC=C1.I[Pt]I |
SMILES isomérique |
C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] |
SMILES canonique |
C1CC=CCCC=C1.I[Pt]I |
Key on ui other cas no. |
12266-72-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "The reaction of dichloro- and diiodo-(1,5-cyclooctadiene)-platinum(II) with diazomethane: a route to bis(halomethyl)-platinum(II) complexes"?
A1: The research primarily explores a novel synthetic route to obtain bis(halomethyl)-platinum(II) complexes. [] Specifically, the researchers investigated the reaction of both Dichloro(1,5-cyclooctadiene)platinum(II) and Diiodo(1,5-cyclooctadiene)platinum(II) with Diazomethane. This reaction successfully produced the desired bis(halomethyl)-platinum(II) complexes, offering a new pathway for synthesizing these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
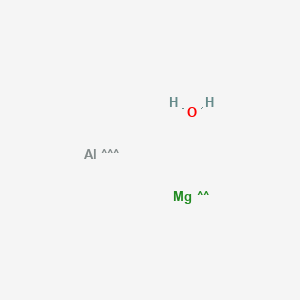

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)

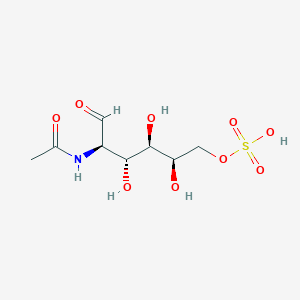

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
![3-[4-(2-carboxyethylamino)butylamino]propanoic acid](/img/structure/B83814.png)
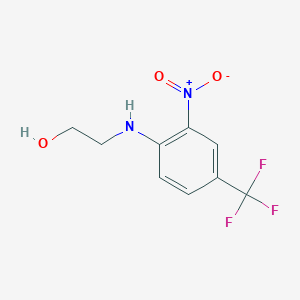
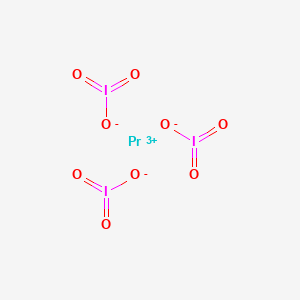
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
